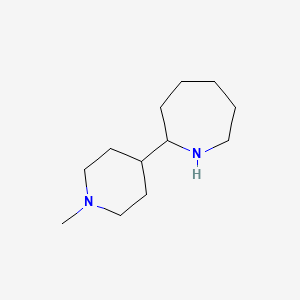
4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline
説明
“4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 175203-50-6 . It has a molecular weight of 272.29 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline”, involves several steps and reactions . These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular formula of “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is C12H11F3N2S . The average mass is 272.289 Da and the monoisotopic mass is 272.059509 Da .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” are complex and involve several steps . The trifluoromethyl group is strongly electron withdrawing, which influences the reactions .Physical And Chemical Properties Analysis
“4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is a solid compound . It has a boiling point of 97-99°C .科学的研究の応用
Synthesis and Photophysics
- New Quinoline Derivatives Synthesis : A study by Bonacorso et al. (2018) details the successful synthesis of new quinoline derivatives, showcasing potential in photophysics and biomolecular binding. This research contributes to the understanding of how quinoline compounds, like the one , interact with DNA, hinting at applications in biochemistry and molecular biology (Bonacorso et al., 2018).
Chemical Synthesis Techniques
- Innovative Synthesis Methods : Another study led by Rahmani & Darehkordi (2018) presents a unique approach for synthesizing 4-amino-2-(trifluoromethyl)quinolines, demonstrating advancements in chemical synthesis techniques. This may have implications for the efficient production of similar quinoline compounds (Rahmani & Darehkordi, 2018).
Nanotechnology Applications
- Magnetic Nanostructures for Zinc Ion Detection : Research by Pourfallah & Lou (2018) introduces magnetic nanosensors based on 4-aminoquinoline, exhibiting high sensitivity for zinc ion detection. This suggests potential applications of such compounds in nanotechnology and environmental monitoring (Pourfallah & Lou, 2018).
Advanced Organic Synthesis
Novel Synthesis of Functionalized Quinolines : Zhao et al. (2007) developed an efficient method for synthesizing 4-functionalized quinolines, demonstrating the versatility of quinoline compounds in organic synthesis (Zhao et al., 2007).
N-heteroannulation Techniques : A study by Bandyopadhyay et al. (2021) explores the synthesis of various 4-amino-2-(methylthio)quinolines, highlighting advanced techniques in organic synthesis and the potential for creating novel quinoline-based compounds (Bandyopadhyay et al., 2021).
Biological and Pharmacological Applications
Antimalarial Activity : Lamontagne et al. (1989) examined the antimalarial properties of certain quinoline analogues, indicating the potential medicinal applications of these compounds (Lamontagne et al., 1989).
Bio-interactions and Molecular Docking : Research by Kappenberg et al. (2021) on hybridized quinoline systems sheds light on their interactions with DNA and proteins, potentially useful for drug design and molecular biology studies (Kappenberg et al., 2021).
Safety and Hazards
特性
IUPAC Name |
2-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c1-8-2-3-10-9(6-8)11(19-5-4-17)7-12(18-10)13(14,15)16/h2-3,6-7H,4-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCLMUUDPOABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)










